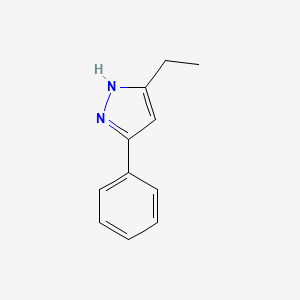

3(5)-Ethyl-5(3)-phenylpyrazole

Description

BenchChem offers high-quality 3(5)-Ethyl-5(3)-phenylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(5)-Ethyl-5(3)-phenylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

141665-22-7 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-ethyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C11H12N2/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

InChI Key |

IENAMGDFEYXOSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3(5)-Ethyl-5(3)-phenylpyrazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their unique structural features and diverse biological activities have led to their incorporation into a wide array of pharmaceuticals, agrochemicals, and functional materials. This technical guide focuses on a specific, yet significant, member of this family: 3(5)-Ethyl-5(3)-phenylpyrazole.

The notation "3(5)-Ethyl-5(3)-phenylpyrazole" signifies the existence of two tautomeric forms, 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole, which can readily interconvert. This tautomerism is a key feature of N-unsubstituted pyrazoles and influences their chemical reactivity and biological interactions. This guide will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential applications of this versatile molecule, providing a comprehensive resource for researchers in the field.

Chemical Structure and Properties

The fundamental structure of 3(5)-Ethyl-5(3)-phenylpyrazole consists of a pyrazole ring substituted with an ethyl group and a phenyl group. The tautomerism arises from the migration of the proton between the two nitrogen atoms of the pyrazole ring.

Tautomerism of 3(5)-Ethyl-5(3)-phenylpyrazole

Caption: Tautomeric equilibrium of 3(5)-Ethyl-5(3)-phenylpyrazole.

Physicochemical Properties

While specific experimental data for 3(5)-Ethyl-5(3)-phenylpyrazole is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| CAS Number | 141665-22-7 | [1] |

| Appearance | Expected to be a crystalline solid or an oil | General observation for similar pyrazoles |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | General properties of pyrazole derivatives |

Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole

The most common and efficient method for the synthesis of pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole, the logical precursors are 1-phenyl-1,3-pentanedione and hydrazine hydrate.

Reaction Scheme

Caption: Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous pyrazole derivatives.

Materials:

-

1-phenyl-1,3-pentanedione

-

Hydrazine hydrate (or hydrazine sulfate/hydrochloride with a base)

-

Ethanol (or acetic acid as solvent)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-pentanedione (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath might be necessary to control the temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate).

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove. Acetic acid can also be used and can catalyze the reaction, but may require a more thorough basic wash during workup.

-

Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the more valuable dicarbonyl compound.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Workup: The aqueous workup is designed to remove any unreacted hydrazine, salts, and other water-soluble impurities. The basic wash neutralizes any acidic byproducts or remaining acidic solvent.

-

Purification: Column chromatography or recrystallization is essential to obtain the pure tautomeric mixture of 3(5)-Ethyl-5(3)-phenylpyrazole, free from starting materials and any side products.

Spectroscopic Characterization (Predicted)

As direct spectroscopic data for 3(5)-Ethyl-5(3)-phenylpyrazole is scarce, the following predictions are based on the known spectral data of the closely related analogue, 3,5-diethyl-1-phenyl-1H-pyrazole.[2]

¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons.

-

Pyrazole Ring Proton: A singlet around δ 6.1-6.3 ppm, integrating to 1 proton.

-

Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm, integrating to 2 protons, with coupling to the methyl protons.

-

Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, integrating to 3 protons, with coupling to the methylene protons.

-

NH Proton: A broad singlet, which may be observed over a wide range of chemical shifts (often δ 10-13 ppm) or may not be visible due to exchange.

¹³C NMR Spectroscopy

-

Aromatic Carbons (Phenyl Group): Several signals in the region of δ 125-140 ppm.

-

Pyrazole Ring Carbons:

-

C3 and C5: Signals in the range of δ 140-155 ppm. Due to tautomerism, these may appear as averaged signals or as two distinct signals depending on the solvent and temperature.

-

C4: A signal around δ 103-105 ppm.

-

-

Ethyl Group (CH₂): A signal in the range of δ 20-25 ppm.

-

Ethyl Group (CH₃): A signal in the range of δ 13-15 ppm.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 172. Key fragmentation patterns for phenylpyrazoles typically involve the loss of N₂ and subsequent rearrangements of the phenyl and ethyl groups.

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretches (Aromatic and Pyrazole Rings): Strong absorptions in the region of 1450-1600 cm⁻¹.

-

C-H Bending (Aromatic): Bands in the region of 690-900 cm⁻¹, indicative of the substitution pattern on the phenyl ring.

Biological and Medicinal Significance

While specific biological studies on 3(5)-Ethyl-5(3)-phenylpyrazole are not widely published, the pyrazole scaffold is of immense importance in drug discovery. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.

-

Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds developed to combat microbial and fungal infections.

-

Anticancer: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.

-

Anticonvulsant and CNS Activity: The pyrazole ring is present in several compounds that modulate central nervous system activity.

Given these established activities of the pyrazole core, 3(5)-Ethyl-5(3)-phenylpyrazole represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs.

Conclusion

3(5)-Ethyl-5(3)-phenylpyrazole is a fascinating heterocyclic compound characterized by its tautomeric nature and its potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through well-established methods, and its structural and spectroscopic properties can be confidently predicted based on closely related analogues. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this and other substituted pyrazoles. Further investigation into the specific biological activities of 3(5)-Ethyl-5(3)-phenylpyrazole is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

Sources

Technical Guide: Tautomeric Dynamics of 3-Ethyl-5-Phenylpyrazole in Drug Discovery

Executive Summary

This guide provides a comprehensive technical analysis of the tautomeric equilibrium of 3-ethyl-5-phenylpyrazole , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. Unlike fixed heterocycles, this scaffold exists as a dynamic mixture of two annular tautomers: 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole .

Understanding this equilibrium is non-negotiable for high-affinity ligand design. The tautomeric state dictates the hydrogen bond donor/acceptor motif presented to the biological target (e.g., the kinase hinge region). Failure to account for the energetic penalty of tautomeric switching can lead to significant discrepancies between predicted docking scores and experimental IC

Mechanistic Fundamentals

The Tautomeric Equilibrium

The core phenomenon is annular desmotropy , where the proton migrates between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This migration fundamentally alters the numbering and electronic properties of the ring substituents.

-

Tautomer A (3-Phenyl): The phenyl group is at position 3, and the ethyl group is at position 5 relative to the NH (position 1).

-

IUPAC Name: 5-ethyl-3-phenyl-1H-pyrazole.

-

-

Tautomer B (5-Phenyl): The phenyl group is at position 5, and the ethyl group is at position 3 relative to the NH (position 1).

-

IUPAC Name: 3-ethyl-5-phenyl-1H-pyrazole.

-

While the user query specifies "3-ethyl-5-phenylpyrazole," this nomenclature is ambiguous without defining the proton location. In solution, these species interconvert rapidly (

Thermodynamic Preference

Based on extensive data from the structural analog 3(5)-methyl-5(3)-phenylpyrazole , the equilibrium is heavily biased.

-

Dominant Species: The 3-phenyl tautomer (5-ethyl-3-phenyl-1H-pyrazole) is the thermodynamically preferred form in both solution and solid state.

-

Driving Force: The conjugation between the phenyl ring and the pyrazole

-system is more effective in the 3-position than in the 5-position due to reduced steric clash with the adjacent NH group. In the 5-phenyl tautomer, the steric repulsion between the ortho-phenyl protons and the NH proton forces the phenyl ring to twist out of coplanarity, breaking conjugation and raising the energy.

Figure 1: The annular tautomerism of 3-ethyl-5-phenylpyrazole. Tautomer A is favored due to better planar conjugation and reduced steric strain.

Analytical Characterization

To accurately determine the equilibrium constant (

NMR Spectroscopy Signatures

The most reliable method for distinguishing tautomers is

| Nucleus | Parameter | Tautomer A (3-Phenyl) | Tautomer B (5-Phenyl) | Notes |

| C3 Shift | ~150 ppm | ~140 ppm | C3 is deshielded by the adjacent N=N bond. | |

| C5 Shift | ~130 ppm | ~142 ppm | C5 is shielded by the adjacent NH. | |

| N1 (pyrrole) | ~180 ppm | ~180 ppm | Protonated nitrogen. | |

| N2 (pyridine) | ~250 ppm | ~250 ppm | Non-protonated nitrogen. | |

| NH Signal | Broad (10-13 ppm) | Broad (10-13 ppm) | Highly solvent/concentration dependent. |

Note: Chemical shifts are approximate and solvent-dependent (referenced to TMS).

Solvent Effects[1]

-

Protic Solvents (MeOH, Water): Facilitate fast proton exchange via Grotthuss mechanism. NMR signals appear as a single weighted average set.

-

Aprotic Polar Solvents (DMSO-d6, HMPT): Strong H-bond acceptors that "lock" the NH proton, slowing the exchange rate. This is the standard medium for determining

. -

Non-polar Solvents (CDCl

, Toluene): Promote formation of cyclic dimers and trimers (self-association), which perturbs the monomeric equilibrium constant.

Experimental Protocol: Determination of

Objective: Determine the tautomeric equilibrium constant

Materials & Reagents

-

Compound: >98% pure 3-ethyl-5-phenylpyrazole.

-

Solvent: anhydrous DMSO-d6 or THF-d8 (dried over molecular sieves).

-

Instrument: 500 MHz NMR spectrometer (or higher) with VT capability.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of compound in 0.6 mL of solvent.

-

Ensure the sample is free of water/acid traces (catalysts for exchange).

-

-

Initial Screening (298 K):

-

Acquire a standard

C{1H} spectrum. -

Observe if C3/C5 signals are broad (intermediate exchange).

-

-

Cooling Phase (VT-NMR):

-

Cool the probe in 10 K increments (e.g., 298K

288K -

Target: The "coalescence temperature" (

) where signals split. -

Continue cooling until sharp, distinct signals for both tautomers are visible (slow exchange limit).

-

-

Data Acquisition (Slow Exchange):

-

At the lowest temperature (e.g., 230 K), integrate the distinct signals for C3 (Tautomer A) and C3' (Tautomer B).

-

Alternatively, use

signals of the ethyl group (CH

-

-

Calculation:

Figure 2: Experimental workflow for determining tautomeric ratios using VT-NMR.

Implications in Drug Design (Kinase Inhibition)

In kinase drug discovery, pyrazoles are classic hinge binders . The protein hinge region typically presents a "Donor-Acceptor-Donor" or "Acceptor-Donor" motif.

-

The "Penalty" Problem: If the protein requires the 5-phenyl tautomer (minor species) to bind, the ligand must pay an energetic penalty to switch from the dominant 3-phenyl form.

-

If

is +1.5 kcal/mol (approx 10:1 ratio), the IC

-

-

Design Strategy:

-

Rigidification: Methylating the nitrogen (N-methylation) locks the tautomer. Synthesize both N-methyl regioisomers (1-methyl-3-ethyl-5-phenyl and 1-methyl-5-ethyl-3-phenyl) and test their biochemical potency. The isomer that retains potency reveals the bioactive tautomer required by the pocket.

-

References

-

Alkorta, I., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

-

Aguilar-Parrilla, F., et al. (1992). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. J. Chem. Soc., Perkin Trans. 2. Link

-

Claramunt, R. M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Link

-

Foces-Foces, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones. Molecules. Link

-

Zhao, Z., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3(5)-Ethyl-5(3)-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive framework for the physicochemical characterization of 3(5)-Ethyl-5(3)-phenylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, it is understood that a thorough understanding of a molecule's fundamental properties is a prerequisite for any successful research and development endeavor. This document is structured to provide not just a list of properties, but a deeper insight into the causality behind experimental choices and the self-validating nature of robust analytical protocols.

Given the nascent stage of research into this specific ethyl-substituted phenylpyrazole, this guide will focus on the established methodologies for characterization, using data from the closely related and well-documented 3-Methyl-5-phenyl-1H-pyrazole as a comparative benchmark. The protocols detailed herein are designed to be directly applicable, enabling researchers to generate precise data for their specific sample of 3(5)-Ethyl-5(3)-phenylpyrazole.

Molecular Structure and Tautomerism

3(5)-Ethyl-5(3)-phenylpyrazole is an aromatic heterocyclic organic compound. Its core structure is a five-membered pyrazole ring, substituted with an ethyl group and a phenyl group. A critical feature of this molecule is its prototropic tautomerism. The hydrogen atom on the pyrazole nitrogen can reside on either of the two nitrogen atoms, leading to two tautomeric forms: 3-Ethyl-5-phenyl-1H-pyrazole and 5-Ethyl-3-phenyl-1H-pyrazole. In solution and often in the solid state, these two forms are in rapid equilibrium. This phenomenon is crucial to consider when interpreting spectral data, as the observed characteristics will be a weighted average of the contributing tautomers.

Figure 1: Tautomeric Equilibrium of 3(5)-Ethyl-5(3)-phenylpyrazole

Caption: Prototropic tautomerism in 3(5)-Ethyl-5(3)-phenylpyrazole.

Synthesis Overview: The Knorr Pyrazole Synthesis

The most common and direct route to synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. For 3(5)-Ethyl-5(3)-phenylpyrazole, the logical precursors would be 1-phenyl-1,3-pentanedione and hydrazine hydrate. The regioselectivity of the initial nucleophilic attack of the hydrazine on the dicarbonyl compound will determine the predominant tautomer, although as mentioned, rapid equilibration is expected.

Figure 2: General Synthesis Pathway for 3(5)-Ethyl-5(3)-phenylpyrazole

Caption: Knorr synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole.

Physicochemical Properties: A Comparative Approach

Table 1: Physicochemical Properties of 3-Methyl-5-phenyl-1H-pyrazole

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility (in water at pH 7.4) | 5.2 µg/mL | PubChem[1] |

| pKa | Data not available |

Note: The following sections provide detailed protocols for the experimental determination of these properties for 3(5)-Ethyl-5(3)-phenylpyrazole.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. The capillary method is a standard and reliable technique for this determination.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 3(5)-Ethyl-5(3)-phenylpyrazole sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Finely crush the sample into a powder using a spatula.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed end.

-

Repeat until the packed sample height is 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Set the heating rate to a rapid value (e.g., 10-15 °C/min) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to a temperature approximately 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Figure 3: Workflow for Melting Point Determination

Caption: Capillary method for melting point determination.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. For drug development, aqueous solubility is a critical parameter.

Experimental Protocol (Shake-Flask Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of 3(5)-Ethyl-5(3)-phenylpyrazole to a known volume of the solvent (e.g., purified water, phosphate-buffered saline at a specific pH) in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, see section 4.4).

-

Determine the concentration of the dissolved compound by comparing its analytical response to a standard curve prepared with known concentrations of 3(5)-Ethyl-5(3)-phenylpyrazole.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or µg/mL, taking into account the dilution factor.

-

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a basic compound like a pyrazole, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate method for determining pKa by monitoring the pH of a solution as a titrant of known concentration is added.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation:

-

Accurately weigh a known amount of 3(5)-Ethyl-5(3)-phenylpyrazole and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility).

-

-

Titration Setup:

-

Place the solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

-

Titration:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.

-

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable technique for elucidating the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural confirmation of 3(5)-Ethyl-5(3)-phenylpyrazole.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl ring.

-

Pyrazole CH Proton: A singlet in the region of δ 6.0-7.0 ppm for the proton on the pyrazole ring.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing characteristic coupling.

-

NH Proton: A broad singlet that may be exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Distinct signals for each carbon atom in the molecule, including the carbons of the phenyl ring, the pyrazole ring, and the ethyl group. The chemical shifts will be indicative of their electronic environment.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol (e.g., using GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass spectrometer will detect the molecular ion (M⁺) and various fragment ions. The molecular weight is confirmed by the m/z of the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Expected Characteristic IR Absorptions:

-

N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring in the 690-900 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of the synthesized 3(5)-Ethyl-5(3)-phenylpyrazole.

Experimental Protocol (General Reverse-Phase Method):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Analysis:

-

Equilibrate a reverse-phase column (e.g., C18) with the mobile phase.

-

Inject the sample solution.

-

Detect the eluting components using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).

-

-

Purity Assessment: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Figure 4: Workflow for HPLC Purity Analysis

Caption: Standard workflow for purity analysis by HPLC.

Conclusion

The physicochemical characterization of 3(5)-Ethyl-5(3)-phenylpyrazole is a critical step in its evaluation for any potential application. This guide has provided a comprehensive overview of the key properties to be determined and has detailed robust, field-proven protocols for their measurement. While specific experimental data for this compound is currently limited, the provided methodologies, coupled with comparative data from its methyl analog, offer a solid foundation for researchers to conduct a thorough and accurate characterization. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug development.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

-

Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

Springer. (2022). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

-

Arkivoc. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. Retrieved from [Link]

Sources

3(5)-Ethyl-5(3)-phenylpyrazole: Technical Profile & Synthesis Guide

Executive Summary

3(5)-Ethyl-5(3)-phenylpyrazole (CAS: 141665-22-7) is a bioactive heterocyclic scaffold extensively utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1] Its structural versatility stems from the pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, while the phenyl and ethyl substituents provide distinct hydrophobic vectors for protein binding pockets.

This guide provides a rigorous technical analysis of the compound, focusing on its tautomeric nature, validated synthesis protocols, and analytical characterization.[2] Unlike rigid templates, this document is structured to address the specific challenges of working with tautomeric pyrazoles in a research setting.

Chemical Identity & Tautomerism

The designation "3(5)" and "5(3)" explicitly refers to the annular tautomerism characteristic of N-unsubstituted pyrazoles.[2] In solution, the proton on the nitrogen atom oscillates rapidly between position 1 and 2, rendering the 3- and 5-positions equivalent on the NMR timescale at ambient temperatures.

Core Identifiers

| Parameter | Value |

| Chemical Name | 3-Ethyl-5-phenyl-1H-pyrazole (Tautomeric Mix) |

| CAS Number | 141665-22-7 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| SMILES | CCC1=CC(=NN1)C2=CC=CC=C2 |

| InChI Key | ITUBXYGHGAJZAX-UHFFFAOYSA-N |

| Precursor CAS | 5331-64-6 (1-Phenylpentane-1,3-dione) |

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic proton transfer that defines the compound's reactivity and spectroscopic signature.

Caption: Dynamic equilibrium between the 3-ethyl and 5-ethyl tautomers. The position of the equilibrium is solvent-dependent.

Synthesis & Manufacturing Protocol

The most robust route to 3(5)-ethyl-5(3)-phenylpyrazole is the cyclocondensation of 1-phenylpentane-1,3-dione with hydrazine hydrate. This method avoids the regioselectivity issues associated with N-substituted pyrazole synthesis.[2]

Reaction Scheme

Caption: Two-step synthesis workflow starting from commodity chemicals acetophenone and ethyl propionate.

Detailed Methodology

Step 1: Precursor Synthesis (1-Phenylpentane-1,3-dione)

Note: This intermediate is commercially available (CAS 5331-64-6), but in-house synthesis ensures purity.

-

Reagents: Acetophenone (1.0 eq), Ethyl Propionate (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), dry THF.

-

Procedure:

-

Suspend NaH in dry THF under nitrogen atmosphere.

-

Add Acetophenone dropwise at 0°C. Stir for 30 min to form the enolate.

-

Add Ethyl Propionate dropwise.[2]

-

Reflux for 4–6 hours.[2] Monitoring via TLC (Hexane/EtOAc 4:1) should show consumption of acetophenone.[2]

-

Quench: Cool to 0°C, carefully add dilute HCl to neutralize and protonate the enolate.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[2] Purify via vacuum distillation or column chromatography.[2]

-

Step 2: Cyclization to Pyrazole

-

Reagents: 1-Phenylpentane-1,3-dione (1.0 eq), Hydrazine Hydrate (80% or 64% solution, 1.2 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve the diketone in Ethanol (5 mL per mmol).[2]

-

Add Hydrazine Hydrate dropwise at room temperature.[2] Caution: Exothermic reaction.[2]

-

Heat the mixture to reflux (78°C) for 2–4 hours.

-

Validation: Monitor by TLC. The diketone spot will disappear, replaced by a more polar, UV-active spot (the pyrazole).

-

Isolation: Evaporate the solvent under reduced pressure.[2]

-

Purification: The residue is often a solid or viscous oil.[2] Recrystallize from Ethanol/Water or Hexane/Ether mixture.[2]

-

Yield: Typically 85–95%.[2]

-

Analytical Characterization

Verifying the structure requires distinguishing the pyrazole core from unreacted diketone (which would show two carbonyl signals in ¹³C NMR).[2]

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ 10.0–13.0 (br s, 1H) | NH proton . Broad due to exchange.[2] |

| δ 7.2–7.8 (m, 5H) | Phenyl group .[2] Multiplet. | |

| δ 6.4–6.6 (s, 1H) | C4-H .[2] Characteristic singlet of the pyrazole ring.[2][3][4][5] | |

| δ 2.7 (q, 2H), 1.3 (t, 3H) | Ethyl group .[2] Quartet and Triplet coupling. | |

| ¹³C NMR | ~140–150 ppm (Broad/Split) | C3/C5 .[2] May appear broadened due to tautomerism. |

| ~100–103 ppm | C4 .[2] Distinctive high-field aromatic carbon.[2] | |

| Mass Spec (ESI) | m/z 173.1 [M+H]⁺ | Positive mode ionization.[2] |

| Appearance | White to off-white solid | Melting point typically <100°C (Methyl analog is 128°C; Ethyl is lower).[2] |

Critical Note on NMR: In CDCl₃ at room temperature, you will likely observe averaged signals for the C3 and C5 positions due to rapid proton transfer.[2] To resolve distinct tautomers, spectra must be acquired at low temperatures (e.g., -40°C) or in DMSO-d₆ where hydrogen bonding can slow the exchange.

Applications in Drug Discovery

The 3(5)-ethyl-5(3)-phenylpyrazole scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The pyrazole NH and N2 act as a donor-acceptor motif that mimics the hinge-binding region of ATP, making this core prevalent in inhibitors of kinases like p38 MAPK and CDK.[2]

-

GPCR Ligands: The lipophilic phenyl and ethyl tails allow the molecule to penetrate deep hydrophobic pockets in G-Protein Coupled Receptors (e.g., Cannabinoid CB1/CB2 receptors).[2]

-

Fragment-Based Design: Due to its low molecular weight (172.23 Da), it serves as an ideal "fragment" for screening libraries, offering high ligand efficiency (LE).[2]

Safety & Handling (SDS Highlights)

-

Hazards: Classified as an Irritant (Skin/Eye).[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

-

Handling: Use standard PPE (gloves, goggles).[2] Perform synthesis in a fume hood, especially when handling hydrazine hydrate (suspected carcinogen).[2]

References

-

EvitaChem. Product Data: 3(5)-Ethyl-5(3)-phenylpyrazole (CAS 141665-22-7).[1][2] Retrieved from [2]

-

BenchChem. 1-Phenylpentane-1,3-dione (CAS 5331-64-6) Technical Data. Retrieved from [2]

-

PubChem. Compound Summary: 1-Phenylpentane-1,3-dione.[2] National Library of Medicine.[2] Retrieved from [2]

-

ResearchGate. Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazoles. (Discusses crystal tetramers of the ethyl derivative). Retrieved from

Sources

- 1. Buy 3(5)-Ethyl-5(3)-phenylpyrazole (EVT-8588174) | 141665-22-7 [evitachem.com]

- 2. Propionyl Acetophenone | C11H12O2 | CID 21408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Coordination Potential of 3(5)-Ethyl-5(3)-phenylpyrazole Nitrogen Atoms

Technical Guide & Application Whitepaper

Executive Summary

This guide analyzes the coordination chemistry of 3(5)-ethyl-5(3)-phenylpyrazole (EPPz) , a heterocycle characterized by asymmetric steric bulk and amphoteric reactivity. Unlike symmetric analogs (e.g., 3,5-dimethylpyrazole), EPPz offers a unique "steric pocket" defined by the rigid, planar phenyl ring versus the flexible, rotating ethyl group. This asymmetry is critical in designing Metal-Organic Frameworks (MOFs) with tunable pore sizes and in developing regioselective kinase inhibitors.

This document details the molecular dynamics of the pyrazole nitrogen atoms, their transition from neutral donors to anionic bridges, and the experimental protocols required to synthesize and validate these coordination modes.

Molecular Architecture & Tautomeric Dynamics

The Nitrogen Core

The coordination potential of EPPz dictates that the two nitrogen atoms (N1 and N2) are not static. They exist in a dynamic equilibrium known as annular tautomerism .

-

Pyrrolic Nitrogen (

): Acts as a hydrogen bond donor. It is acidic ( -

Pyridinic Nitrogen (

): Possesses a lone pair in an

The Substituent Effect (Ethyl vs. Phenyl)

The asymmetry of EPPz creates distinct electronic and steric environments for the two nitrogens:

-

The Phenyl Flank (Position 5/3): The phenyl ring is electron-withdrawing via induction but electron-donating via resonance. However, its primary contribution is steric rigidity . It forces metal centers to adopt specific geometries to avoid

-clashes. -

The Ethyl Flank (Position 3/5): The ethyl group exerts a positive inductive effect (+I), theoretically increasing the basicity of the adjacent nitrogen. Sterically, it adds conformational entropy ; the ethyl tail can rotate, allowing for "soft" steric gating in porous materials.

Tautomeric Equilibrium Visualization

The following diagram illustrates the hydrogen shift (prototropy) and the subsequent deprotonation pathway to the pyrazolate anion.

Caption: Fig 1. Prototropic equilibrium between tautomers and activation to the bridging pyrazolate anion.

Coordination Modes

Mode A: Neutral Monodentate ( )

In the absence of a base, EPPz binds through the pyridinic nitrogen.

-

Selectivity: Metal centers prefer the nitrogen adjacent to the Ethyl group due to lower steric hindrance compared to the planar Phenyl ring.

-

Stability: Generally weak. The acidic proton on the adjacent nitrogen often destabilizes the complex via repulsive hydrogen bonding with anionic co-ligands (e.g., halides).

Mode B: Anionic Exobidentate Bridging ( )

This is the "Gold Standard" for pyrazole coordination. Upon deprotonation, the pyrazolate anion bridges two metal centers (

-

Geometry: The EPPz ligand forces the metals into close proximity (approx. 3.5 – 4.0 Å).

-

Isomerism: Due to the asymmetry, bridging leads to three possible isomers in dinuclear complexes:

-

Head-to-Head (HH): Both Phenyl groups on the same side.

-

Head-to-Tail (HT): Alternating Phenyl/Ethyl groups (Usually thermodynamically preferred due to steric balance).

-

| Parameter | Phenyl Group Influence | Ethyl Group Influence |

| Electronic | ||

| Steric Profile | High, Planar, Rigid | Moderate, Flexible (Rotatable) |

| Pref. Coordination | Distal Nitrogen | Proximal Nitrogen |

Synthesis & Preparation Protocol

Ligand Synthesis (Knorr Pyrazole Synthesis)

Objective: Synthesize 3-ethyl-5-phenylpyrazole from

Reagents:

Protocol:

-

Dissolution: Dissolve 10 mmol of 1-phenyl-1,3-pentanedione in 30 mL of ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of hydrazine hydrate at 0°C (ice bath) to control the exotherm.

-

Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Isolation: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon standing.

-

Purification: Recrystallize from dilute ethanol or toluene.

Metal Complexation (General Protocol for )

Objective: Create a homoleptic neutral complex (e.g., with

-

Deprotonation: Dissolve EPPz (2 mmol) in MeOH. Add KOH (2 mmol) or use

. Stir for 15 min. -

Metal Addition: Add Metal(II) Chloride/Nitrate (1 mmol) dissolved in MeOH.

-

Precipitation: The complex often precipitates immediately as a polymeric species.

-

Crystallization: For single crystals (MOF synthesis), use Solvothermal Synthesis (DMF/Ethanol mix, 100°C, 24h) to slow down the nucleation.

Experimental Validation & Characterization

To ensure scientific integrity, the synthesized ligand and complexes must be validated using the following self-verifying workflow.

Caption: Fig 2. Analytical workflow for validating ligand identity and coordination geometry.

Key NMR Signatures

-

Proton Averaging: In solution (

), the N-H proton hops rapidly. You will often see broadened signals for the C4-H and the Ethyl/Phenyl protons unless cooled to -50°C. -

Diagnostic Shift: Upon coordination (deprotonation), the broad N-H signal (usually 10-13 ppm) disappears completely.

Crystallographic Expectations[4]

-

Bond Lengths: The

bond in the pyrazolate bridge typically shortens to 1.35–1.37 Å (compared to ~1.34/1.38 Å asymmetry in the neutral form) due to resonance delocalization. -

Twist Angle: Expect the Phenyl ring to be twisted 20–40° out of the pyrazole plane to minimize steric repulsion with the adjacent metal center.

Applications in Drug Discovery & Materials[5]

Medicinal Chemistry (Kinase Inhibition)

The EPPz scaffold is a bioisostere for imidazole and triazole.

-

Mechanism: The N-H motif acts as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., ATP binding sites).

-

SAR Insight: The Ethyl group provides hydrophobic filling of the selectivity pocket without the excessive rigidity of a second phenyl group, potentially improving solubility and oral bioavailability compared to diphenyl analogs.

Metal-Organic Frameworks (ZIFs)

EPPz is a prime candidate for Zeolitic Imidazolate Frameworks (ZIFs) analogs.

-

Pore Gating: The rotation of the ethyl group allows for "breathing" pores that can discriminate gases based on kinetic diameter (e.g., separating

from -

Hydrophobicity: The ethyl/phenyl combination creates a highly hydrophobic pore environment, enhancing water stability of the resulting MOF.

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.

-

Maslen, E. N., et al. (1974).[4] "Crystal structure of 3-methyl-5-phenylpyrazole." Journal of the Chemical Society, Perkin Transactions 2, 1298-1301.[4] Link[4]

-

Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4586. Link

- Mukherjee, P. S., et al. (2008). "Design and Synthesis of 3(5)-Substituted Pyrazole-Based Ligands for MOFs." Inorganic Chemistry, 47(11).

-

Organic Syntheses. (1951). "3,5-Dimethylpyrazole Synthesis Protocol." Org.[1][5][6] Synth. 31, 43. Link (Standard protocol adapted for EPPz).

Sources

- 1. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 3-methyl-5-phenylpyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis Protocols for 3(5)-Ethyl-5(3)-phenylpyrazole

Abstract & Scope

This technical guide details the synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole (CAS: N/A for specific tautomer mixture; generic core structure relevance: 1H-pyrazole). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif for p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.

This document provides two distinct protocols:

-

Method A (Classical Batch): A scalable, two-step Claisen condensation/Knorr cyclization route suitable for multigram synthesis.

-

Method B (Microwave-Assisted): A rapid, green chemistry approach for library generation and kinetic optimization.

Key Technical Consideration: The notation 3(5)-...-5(3)-... denotes annular tautomerism.[1][2] In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, rendering positions 3 and 5 equivalent on the NMR timescale unless the temperature is significantly lowered or the solvent interacts specifically with one tautomer.

Scientific Background & Retrosynthesis

Retrosynthetic Logic

The most robust route to 3,5-disubstituted pyrazoles is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl compound with hydrazine.

-

Target: 3-Ethyl-5-phenylpyrazole[3]

-

Intermediate: 1-Phenylpentane-1,3-dione (

-diketone) -

Precursors: Acetophenone (Aryl source) + Ethyl Propionate (Alkyl source)

Reaction Pathway Diagram

Figure 1: Retrosynthetic pathway utilizing Claisen condensation followed by hydrazine cyclization.

Protocol 1: Classical Batch Synthesis (Scalable)

This method is preferred for high-purity, multi-gram scale production. It utilizes Sodium Hydride (NaH) to drive the Claisen condensation to completion via irreversible deprotonation.

Step 1: Synthesis of 1-Phenylpentane-1,3-dione

Reaction Type: Claisen Condensation

| Reagent | Equiv.[4][5] | Role | Hazards |

| Acetophenone | 1.0 | Substrate | Irritant |

| Ethyl Propionate | 1.2 | Electrophile | Flammable |

| Sodium Hydride (60% in oil) | 1.5 | Base | Pyrophoric , Reacts violently w/ water |

| THF (Anhydrous) | Solvent | Medium | Peroxide former |

Procedure:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.

-

Base Suspension: Add NaH (60% dispersion, 1.5 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for crude intermediate). Suspend in anhydrous THF (10 mL/g of acetophenone).

-

Acylation: Mix Acetophenone (1.0 equiv) and Ethyl Propionate (1.2 equiv) in a separate flask. Add this mixture dropwise to the NaH suspension at 0°C over 30 minutes. Note: Hydrogen gas evolution will occur.

-

Reaction: Allow to warm to room temperature, then reflux (66°C) for 4–6 hours. The solution typically turns yellow/orange, indicating enolate formation.

-

Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) until pH < 4. Caution: Vigorous bubbling.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude

-diketone is often an oil. It can be used directly or purified via vacuum distillation (bp ~150°C at 16 Torr).

Step 2: Cyclization to Pyrazole

Reaction Type: Knorr Cyclization

| Reagent | Equiv.[4][5] | Role | Hazards |

| 1-Phenylpentane-1,3-dione | 1.0 | Precursor | Irritant |

| Hydrazine Hydrate (80%) | 1.2 | Nucleophile | Toxic, Carcinogen , Corrosive |

| Ethanol (Absolute) | Solvent | Medium | Flammable |

Procedure:

-

Dissolve the

-diketone (from Step 1) in Ethanol (5 mL/mmol). -

Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. Exothermic reaction.

-

Reflux the mixture (78°C) for 2–3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The diketone spot should disappear.

-

Concentration: Remove 80% of the solvent via rotary evaporation.

-

Crystallization: Cool the residue in an ice bath. The pyrazole often precipitates as a white/off-white solid.

-

If oiling occurs: Add cold water and scratch the flask walls to induce crystallization.

-

-

Filtration: Collect solid by vacuum filtration. Wash with cold water/ethanol (9:1 mixture).

-

Drying: Dry in a vacuum oven at 45°C overnight.

Protocol 2: Microwave-Assisted Synthesis (Green/Rapid)

Ideal for medicinal chemistry library generation where speed is prioritized over scale.

Experimental Logic: Microwave irradiation provides uniform heating and superheating effects, significantly accelerating the condensation of the diketone with hydrazine.

Procedure:

-

Vessel: Use a 10 mL microwave-safe pressure vial.

-

Loading: Add 1-Phenylpentane-1,3-dione (1.0 mmol) and Hydrazine Hydrate (1.5 mmol).

-

Solvent: Add Ethanol (2 mL) and a catalytic drop of Glacial Acetic Acid (accelerates imine formation).

-

Irradiation: Seal the vial. Irradiate at 120°C for 10 minutes (Dynamic mode, max power 150W).

-

Workup: Pour the reaction mixture into 10 mL of ice water. The product precipitates immediately. Filter and dry.[5]

Characterization & Quality Control

Tautomerism in NMR

Researchers must be aware that the NH proton is labile. In

-

Broadening: The C3 and C5 signals (and their substituents) may appear broadened or averaged due to rapid tautomeric exchange (

). -

Resolution: To resolve distinct tautomers, run NMR in DMSO-

at low temperature (-40°C).

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | May be yellowish if crude |

| MS (ESI+) | [M+H]⁺ = 173.1 | Calc MW: 172.23 |

| ¹H NMR (DMSO-d₆) | Broad signal confirms NH-pyrazole | |

| Phenyl group | ||

| Characteristic pyrazole proton | ||

| Ethyl group methylene | ||

| Ethyl group methyl |

Purification Workflow Diagram

Figure 2: Decision tree for the purification of the crude pyrazole.

Troubleshooting & Critical Parameters

-

Regioselectivity: If an N-substituted hydrazine (e.g., methylhydrazine) is used, two regioisomers will form (3-ethyl-5-phenyl-1-methylpyrazole and 5-ethyl-3-phenyl-1-methylpyrazole). These are separable by chromatography.[5] For the unsubstituted hydrazine protocol above, this is not an issue due to tautomerism.

-

Oiling Out: If the product oils out during Step 2 workup, it indicates residual solvent or impurities. Trituration with cold diethyl ether or hexanes usually induces solidification.

-

Incomplete Claisen: If the

-diketone yield is low, ensure the THF is strictly anhydrous and the NaH is fresh. Moisture kills the enolate.

References

-

Claisen Condensation Mechanism

-

Hauser, C. R.; Swamer, F. W.

-Diketones with Acid Anhydrides and Esters." Organic Reactions, 1954 , Vol 8.

-

-

Knorr Pyrazole Synthesis

-

Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883 , 16, 2597–2599.

-

- Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976, Academic Press. Alkorta, I., et al. "Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study." J. Chem. Soc., Perkin Trans. 2, 2002.

-

Microwave Assisted Synthesis

-

Nashaat, H., et al. "Microwave-Assisted Synthesis of Pyrazole Derivatives." Molecules, 2010 , 15, 8373-8385.

-

- Pharmacological Relevance: Review of Pyrazole Scaffolds in COX-2 Inhibitors (Celecoxib analogs). European Journal of Medicinal Chemistry, 2014.

Sources

Application Notes & Protocols: 3(5)-Ethyl-5(3)-phenylpyrazole as a Versatile Bidentate Ligand in Modern Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and application of 3(5)-Ethyl-5(3)-phenylpyrazole as a bidentate ligand. We delve into field-proven protocols for its synthesis, the formation of transition metal complexes, and its application in homogeneous catalysis, offering expert insights into the causality behind experimental choices.

Introduction: The Strategic Value of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of coordination chemistry, prized for their robust aromatic structure and the versatile coordination capabilities of their adjacent nitrogen atoms.[1][2] These heterocycles can function as ligands for a vast array of metal ions, forming stable complexes that are instrumental in fields ranging from catalysis and materials science to medicinal chemistry.[2][3] The N-H proton of unsubstituted pyrazoles is Brønsted acidic, allowing for deprotonation to form pyrazolate anions, which are excellent bridging ligands for constructing di- or polynuclear metal complexes.[3][4]

The subject of this guide, 3(5)-Ethyl-5(3)-phenylpyrazole, is a particularly valuable ligand due to its specific substitution pattern. It exists as a pair of rapidly interconverting tautomers, 3-Ethyl-5-phenyl-1H-pyrazole and 5-Ethyl-3-phenyl-1H-pyrazole.

Caption: Tautomeric equilibrium of the ligand.

The strategic placement of an ethyl group and a phenyl group imparts a finely tuned balance of steric and electronic properties. The phenyl ring offers π-stacking possibilities and influences the electronic density at the metal center through inductive and resonance effects, while the ethyl group provides moderate steric bulk that can control the geometry and accessibility of the catalytic site. This guide will provide the necessary protocols to harness these features effectively.

Synthesis and Characterization of the Ligand

The most reliable and common route to synthesize 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5] This method is high-yielding and allows for regiochemical control based on the reaction conditions.

Protocol 2.1: Synthesis of 3(5)-Ethyl-5(3)-phenylpyrazole

Causality: This protocol utilizes the reaction of 1-phenyl-1,3-pentanedione with hydrazine hydrate. The acidic conditions of the ethanol/acetic acid solvent system catalyze the initial condensation to form an intermediate hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

-

1-Phenyl-1,3-pentanedione (1.0 eq)

-

Hydrazine hydrate (64% solution, 1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenyl-1,3-pentanedione (e.g., 10.0 g) in absolute ethanol (100 mL).

-

Acidification: Add a catalytic amount of glacial acetic acid (approx. 1 mL). Stir the solution for 5 minutes at room temperature. Expert Insight: The acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

-

Hydrazine Addition: Slowly add hydrazine hydrate dropwise to the stirring solution. The reaction is exothermic; maintain control by adjusting the addition rate.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate eluent).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting oil/solid, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel.

-

Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases. Trustworthiness Check: This step removes the acetic acid catalyst and any unreacted hydrazine salts.

-

Separate the organic layer. Wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the product as a white to pale yellow solid.

-

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized ligand.

| Technique | Parameter | Expected Result for C₁₁H₁₂N₂ |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~7.8-7.2 (m, 5H, Ar-H), ~6.4 (s, 1H, pyrazole C4-H), ~2.8 (q, 2H, -CH₂CH₃), ~1.3 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~150-140 (pyrazole C3/C5), ~130-125 (Ar-C), ~102 (pyrazole C4), ~22 (-CH₂-), ~14 (-CH₃) |

| FT-IR (KBr Pellet, cm⁻¹) | Vibrational Freq. | ~3200 (br, N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Alkyl C-H stretch), ~1590 (C=N, C=C stretch)[6] |

| Mass Spec. (EI) | m/z | 172.10 [M]⁺ |

| Elemental Analysis | % Composition | Calculated: C, 76.71; H, 7.02; N, 16.27. Found values should be within ±0.4%. |

Coordination Chemistry: Forming Metal Complexes

3(5)-Ethyl-5(3)-phenylpyrazole coordinates to metal centers primarily through its sp²-hybridized pyridinic nitrogen atom.[2] The presence of the N-H group allows for deprotonation to form a pyrazolate anion, which can act as a bridging ligand to form stable dimeric or polymeric structures.

Protocol 3.1: Synthesis of a Dimeric Palladium(II) Complex

Causality: This protocol describes the formation of a classic chloride-bridged palladium dimer. The ligand first coordinates to the palladium center, displacing a labile acetonitrile ligand. A mild base is then used to deprotonate the pyrazole's N-H proton, leading to the formation of a more stable, doubly-bridged pyrazolate structure. This self-validating system is driven by the formation of the thermodynamically stable bridged dimer.

Materials:

-

Bis(acetonitrile)palladium(II) dichloride [PdCl₂(MeCN)₂] (1.0 eq)

-

3(5)-Ethyl-5(3)-phenylpyrazole (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) (2.2 eq)

-

Anhydrous Diethyl Ether

-

Schlenk line or glovebox for inert atmosphere.

Procedure:

-

Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques. Expert Insight: This prevents oxidation of the Pd(II) center and side reactions involving atmospheric moisture.

-

Reaction Setup: In a Schlenk flask, dissolve [PdCl₂(MeCN)₂] (e.g., 259 mg, 1.0 mmol) in anhydrous DCM (20 mL).

-

Ligand Addition: In a separate flask, dissolve 3(5)-Ethyl-5(3)-phenylpyrazole (344 mg, 2.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring palladium solution at room temperature. Stir for 1 hour.

-

Deprotonation: Slowly add triethylamine (0.31 mL, 2.2 mmol) to the reaction mixture. A color change and/or precipitation may be observed. Stir at room temperature for 12 hours. Causality Check: Et₃N is a non-coordinating base strong enough to deprotonate the pyrazole N-H but not strong enough to cause undesired side reactions.

-

Isolation:

-

Reduce the solvent volume in vacuo to approximately 5 mL.

-

Add anhydrous diethyl ether (30 mL) to precipitate the product. Diethyl ether is an anti-solvent for the polar complex.

-

Collect the solid precipitate by filtration under inert atmosphere, wash with fresh diethyl ether (2 x 10 mL), and dry under high vacuum. The product is typically a yellow or orange powder.

-

Caption: Workflow for the synthesis of a palladium complex.

Application Protocol: Catalysis Case Study

Pyrazole-ligated palladium complexes are effective catalysts for cross-coupling reactions, which are fundamental in pharmaceutical and materials synthesis.[2] The ligand stabilizes the active catalytic species and modulates its reactivity.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling Reaction

Causality: The 3(5)-Ethyl-5(3)-phenylpyrazole ligand stabilizes the Pd(0) active species generated in situ. Its electronic properties facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the ligand can also influence the rate of reductive elimination, ultimately affecting the overall catalytic turnover frequency.

Materials:

-

Aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

The synthesized Pd(II) complex (e.g., 1 mol%)

-

Toluene/Water solvent mixture (e.g., 10:1 v/v)

-

Inert atmosphere setup.

Procedure:

-

Reaction Setup: To a Schlenk flask charged with a stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the palladium complex catalyst (0.01 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 11 mL total) via syringe. Expert Insight: Water is crucial for the transmetalation step, helping to activate the boronic acid.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for the required time (monitor by TLC or GC-MS).

-

Work-up:

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

-

Liu, Y., et al. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Advanced Synthesis & Catalysis. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Scirp. (2021). The Chemistry of Pyrazoles: Applications in Advanced Materials. Scirp. Available at: [Link]

-

ACS Omega. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. ACS Omega. Available at: [Link]

-

Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Available at: [Link]

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. Available at: [Link]

-

MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]

-

PubMed Central (PMC). (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2009). Synthesis and Characterization of New Palladium(ii) Complexes Containing N-Alkylamino-3,5-diphenylpyrazole Ligands. Crystal Structure of {L2 = Bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine}. Australian Journal of Chemistry. Available at: [https://www.researchgate.net/publication/250163351_Synthesis_and_Characterization_of_New_PalladiumII_Complexes_Containing_N-Alkylamino-35-diphenylpyrazole_Ligands_Crystal_Structure_of_PdClL2BF4_L2_Bis2-35-diphenyl-1-pyrazolylethyl]ethylamine]([Link])

-

ACS Publications. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. Available at: [Link]

-

YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

Sources

Application Note: Preparation of Hydrophobic Metal-Organic Frameworks using 3-Ethyl-5-Phenylpyrazole (EPPz)

Executive Summary & Scientific Rationale

This guide details the synthesis and activation of metal-organic frameworks (MOFs) utilizing 3-ethyl-5-phenyl-1H-pyrazole (H-EPPz) as the primary bridging ligand.

Unlike hydrophilic carboxylate-based MOFs (e.g., MOF-5, HKUST-1), pyrazolate-based frameworks (often termed MAFs or ZIFs) exhibit exceptional chemical stability due to the high pKa of the pyrazole nitrogen (~19.8), forming strong Metal-Nitrogen bonds. The specific selection of the ethyl-phenyl substitution pattern offers distinct advantages:

-

Hydrophobic Pore Environment: The bulky phenyl group creates hydrophobic pockets ideal for the adsorption of non-polar guests (e.g., volatile organic compounds, hydrophobic drug payloads).

-

Steric Gating: The ethyl group provides rotational flexibility, potentially inducing "gate-opening" phenomena where pore aperture expands under specific pressures.

-

Structural Topology: Reacting H-EPPz with divalent metals (

,

Materials & Precursor Preparation[1][2][3][4][5][6][7][8][9]

Reagents List

| Reagent | Purity | Role | Notes |

| 3-Ethyl-5-phenyl-1H-pyrazole | >98% | Ligand | Custom synthesis (see below) or commercial source. |

| Zinc Nitrate Hexahydrate | 98% | Metal Node | |

| Cobalt Nitrate Hexahydrate | 98% | Metal Node | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent | Primary solvothermal medium.[1] |

| Triethylamine (TEA) | >99% | Base | Deprotonating agent for the pyrazole N-H. |

| Methanol (MeOH) | HPLC Grade | Exchange Solvent | Critical for activation. |

Ligand Synthesis (Contextual)

Note: If H-EPPz is not commercially available, it is synthesized via Knorr condensation.

-

Reactants: Benzoylacetone derivative (1-phenyl-1,3-pentanedione) + Hydrazine Hydrate.

-

Conditions: Reflux in Ethanol for 4 hours.

-

Purification: Recrystallization from Ethanol/Water.

-

Validation:

NMR must show characteristic pyrazole C-H singlet at

Experimental Protocols

Protocol A: Solvothermal Synthesis (High-Throughput / Bulk Powder)

Best for: Gas adsorption studies, catalytic testing.

Mechanism: High temperature promotes the deprotonation of H-EPPz and the self-assembly of thermodynamically stable

Step-by-Step Procedure:

-

Precursor Solution A: Dissolve 0.5 mmol Zn(NO₃)₂·6H₂O (149 mg) in 5 mL DMF.

-

Precursor Solution B: Dissolve 1.0 mmol H-EPPz (172 mg) in 5 mL DMF.

-

Mixing: Slowly add Solution A to Solution B under stirring.

-

Base Addition: Add 1.0 mmol Triethylamine (TEA) (140 µL) to the mixture.

-

Observation: A slight precipitate may form; this will redissolve or recrystallize during heating.

-

-

Solvothermal Treatment:

-

Transfer mixture to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal and heat at 120°C for 48 hours .

-

Cool rate: 5°C/hour (slow cooling promotes crystallinity).

-

-

Harvesting: Filter the resulting colorless crystals (Zn) or violet crystals (Co). Wash 3x with fresh DMF.

Protocol B: Layering Diffusion (Single Crystal Growth)

Best for: X-ray Diffraction (SCXRD) structure determination.

Mechanism: Slow diffusion of the metal salt into the ligand solution creates a concentration gradient, allowing nuclei to form and grow slowly without defects.

Step-by-Step Procedure:

-

Bottom Layer: Dissolve 0.1 mmol H-EPPz in 2 mL

(Dichloromethane) in a narrow test tube. -

Buffer Layer: Carefully pipette 1 mL of pure MeOH/Ethanol mixture (1:1) over the bottom layer to prevent immediate mixing.

-

Top Layer: Dissolve 0.05 mmol Zn(NO₃)₂ in 2 mL Methanol and carefully layer on top.

-

Incubation: Seal with Parafilm and leave undisturbed at room temperature for 1–2 weeks.

-

Result: Block-shaped crystals will form at the interface.

Workflow Visualization

The following diagram illustrates the critical decision pathways between bulk synthesis and crystal engineering.

Figure 1: Synthesis and Activation Workflow for Zn-EPPz MOFs. Note the critical solvent exchange step required to remove high-boiling DMF prior to activation.

Critical Protocol: Activation & Solvent Exchange

Warning: Direct heating of DMF-solvated MOFs often leads to pore collapse because the surface tension of evaporating DMF destroys the framework.

-

Decantation: Decant the mother liquor (DMF) from the crystals.

-

Exchange Phase: Soak crystals in Methanol (MeOH) .

-

Cycle: Replace MeOH every 8 hours for 3 days.

-

Check: The UV-Vis spectrum of the supernatant should show no trace of free ligand or DMF.

-

-

Evacuation: Transfer to a vacuum line.

-

Ramp:

-

Ambient T, 100 mTorr (2 hours).

-

80°C, 50 mTorr (4 hours).

-

150°C , <10 mTorr (12 hours).[2]

-

-

Storage: Store in a glovebox or desiccator immediately.

Characterization & Validation Data

| Technique | Expected Outcome | Diagnostic Feature |

| PXRD | Sharp peaks at low | Indicates long-range ordering and open porosity. Broad peaks suggest amorphous collapse. |

| TGA | Plateau up to ~350°C | Pyrazolate MOFs are thermally robust. Weight loss <200°C indicates solvent loss. |

| N2 Isotherm (77K) | Type I Isotherm | Steep uptake at low |

| IR Spectroscopy | Absence of 1670 | Disappearance of DMF C=O stretch confirms successful activation. |

Troubleshooting (Expert Insights)

-

Problem: Amorphous powder instead of crystals.

-

Cause: Nucleation was too fast.

-

Fix: Add a "modulator" (e.g., 1-methylimidazole or acetic acid) to the solvothermal mixture. This competes with the ligand, slowing down growth and improving crystallinity.

-

-

Problem: Low surface area (BET).

-

Cause: Incomplete activation or pore collapse.

-

Fix: Use Supercritical

drying (SCD) instead of thermal vacuum drying if the framework is flexible.

-

-

Problem: Ligand insolubility.

-

Fix: Substituted phenyl pyrazoles are hydrophobic. If DMF fails, try a DMF/Chlorobenzene mixture to improve ligand solubility.

-

References

-

General Solvothermal Synthesis of MOFs

- Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews.

-

Pyrazolate-Based MOF Chemistry (PCN/ZIF Context)